

Physicochemical Properties of Disodium Sulfosuccinate in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium sulfosuccinate*

Cat. No.: *B1172014*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **disodium sulfosuccinate** surfactants in aqueous solutions. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize these compounds for their surface-active properties. This document summarizes key quantitative data, details common experimental methodologies for their determination, and illustrates the fundamental principles of their behavior in solution.

Introduction to Disodium Sulfosuccinates

Disodium sulfosuccinates are a versatile class of anionic surfactants known for their excellent emulsifying, wetting, and dispersing properties.^[1] Structurally, they consist of a sulfonate group and a carboxyl group as hydrophilic heads, attached to one or two hydrophobic alkyl chains via an ester linkage. The length and branching of these alkyl chains significantly influence their solubility and surface activity. A common example is disodium lauryl sulfosuccinate, derived from lauryl alcohol.^[2] Due to their mildness and low irritation potential compared to other anionic surfactants like sodium lauryl sulfate (SLS), they are widely used in personal care products, pharmaceuticals, and various industrial applications.^{[1][2]} Understanding their behavior in aqueous solutions is critical for optimizing formulations and ensuring product performance and stability.

Core Physicochemical Properties

The behavior of **disodium sulfosuccinates** in aqueous solution is characterized by several key parameters, including their ability to reduce surface tension and to self-assemble into micelles above a certain concentration.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in the bulk solution begin to spontaneously associate to form larger aggregates known as micelles.^{[3][4]} Below the CMC, the surfactant primarily exists as monomers, which adsorb at interfaces, leading to a significant decrease in surface tension.^[3] Above the CMC, the interface becomes saturated, and further addition of the surfactant results in the formation of more micelles, while the monomer concentration remains relatively constant.^[4] Consequently, properties such as surface tension and molar conductivity show a distinct change in their concentration dependence at the CMC.^{[4][5]}

Surface Tension at CMC (γ_{cmc})

The surface tension at the CMC (γ_{cmc}) represents the maximum reduction in the surface tension of the solvent that a surfactant can achieve.^[6] It is a measure of the surfactant's effectiveness in lowering the surface energy at the air-water interface. A lower γ_{cmc} indicates a more effective surfactant for applications requiring significant surface tension reduction.

Krafft Temperature (Krafft Point)

The Krafft temperature is the minimum temperature at which a surfactant can form micelles. Below this temperature, the solubility of the surfactant is too low, and it exists as hydrated crystals rather than forming micelles, even at concentrations above the CMC. At the Krafft temperature, there is a sharp increase in solubility, allowing for micelle formation. Disodium lauryl sulfosuccinate is noted to have a high Krafft point of approximately 50°C, making it difficult to handle at room temperature where it may exist as a paste.^{[2][7]}

Aggregation Number (N_{agg})

The aggregation number is the average number of individual surfactant monomers that associate to form a single micelle.^[8] This number is influenced by the surfactant's molecular structure, concentration, temperature, and the ionic strength of the solution.^[9] The aggregation number, along with the hydrodynamic radius, defines the size and morphology of the micelles.

Quantitative Data for Disodium Sulfosuccinate Derivatives

Direct and consistent quantitative data for simple disodium lauryl sulfosuccinate is sparse, with some studies noting the absence of a clear CMC inflection point.^[10] The data presented below is for several common derivatives, highlighting the influence of molecular structure on physicochemical properties.

Table 1: Physicochemical Properties of Disodium Lauryl Sulfosuccinate (diSLSS)

Property	Value	Conditions	Source(s)
CMC	No inflection point observed	Surface Tension Measurement	[10]
Surface Tension Reduction	to 26 mN/m	Aqueous solution	[10]
Krafft Point	~50 °C	Not specified	[2][7]
Aggregate Size	~160 nm	Dynamic Light Scattering	[10]

Table 2: Physicochemical Properties of Disodium Laureth Sulfosuccinates (DLS)

Surfactant	Property	Value	Conditions	Source(s)
Disodium Laureth (3) Sulfosuccinate	γ_{eq}	25-32 mN/m	Wilhelmy Plate Method	[10] [11]
CMC	Lowest among tested laureths	Not specified		[11]
Disodium Laureth (6) Sulfosuccinate	γ_{eq}	25-32 mN/m	Wilhelmy Plate Method	[10] [11]

Table 3: Physicochemical Properties of Disodium Lauryl Glucoside Sulfosuccinate (AG-SS)

Property	Value	Conditions	Source(s)
CMC	2.59×10^{-4} mol/L	25 °C	[6]
γ_{cmc}	35.21 mN/m	25 °C	[6]

Experimental Protocols

The determination of the physicochemical properties of surfactants relies on a set of well-established experimental techniques. The following sections detail the methodologies for measuring CMC, surface tension, and micelle size.

Tensiometry for CMC and γ_{cmc} Determination

Tensiometry is the most direct method for determining the CMC and γ_{cmc} by measuring the surface tension of a surfactant solution as a function of its concentration.[\[3\]](#)

Methodology:

- Solution Preparation: A stock solution of the **disodium sulfosuccinate** is prepared in ultrapure water. A series of dilutions are then made to cover a wide concentration range, typically on a logarithmic scale, spanning the expected CMC.[\[12\]](#)

- Instrumentation: A tensiometer, commonly employing the Wilhelmy plate or Du Noüy ring method, is used.[12][13] The instrument measures the force exerted on the plate or ring as it interacts with the liquid surface.
- Measurement: The platinum plate or ring is cleaned thoroughly (typically by flaming) before each measurement to ensure complete wetting. The surface tension of each dilution is measured at a constant temperature (e.g., 25 °C).[12]
- Data Analysis: The surface tension (γ) is plotted against the logarithm of the surfactant concentration ($\log C$).[14] The resulting plot typically shows two linear regions: a steep decrease in surface tension below the CMC and a plateau region above the CMC.[15] The CMC is determined from the intersection of the two extrapolated lines.[3] The surface tension value in the plateau region is taken as the γ_{cmc} .

Conductometry for CMC Determination

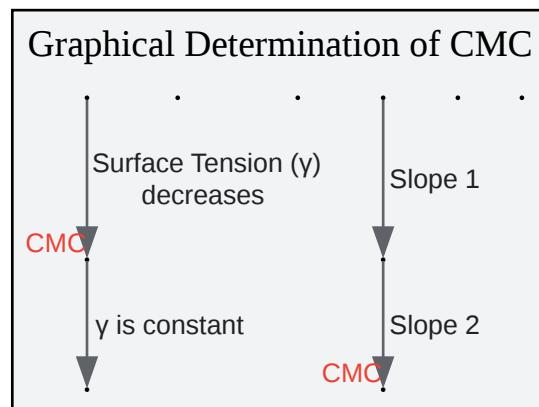
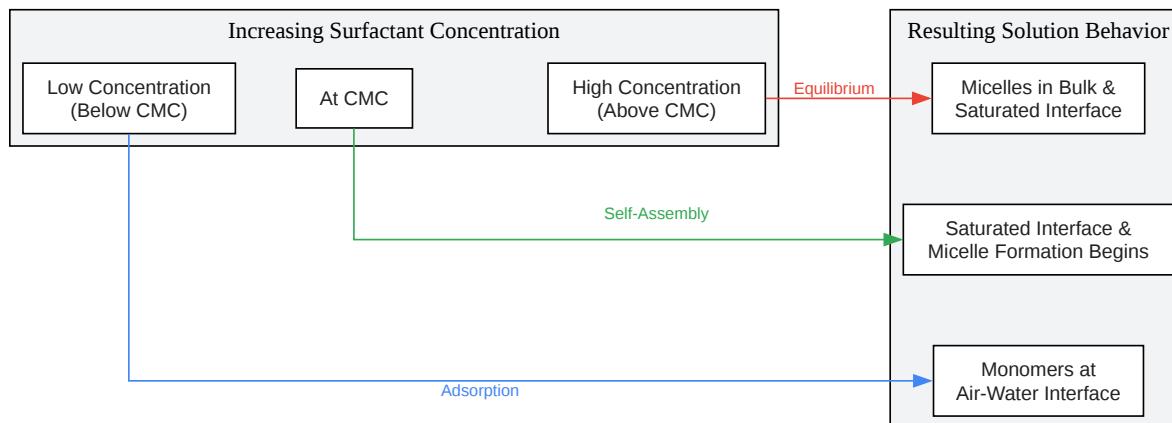
For ionic surfactants like **disodium sulfosuccinate**, conductometry offers a simple and precise method for CMC determination. It is based on the change in the molar conductivity of the solution upon micelle formation.[5]

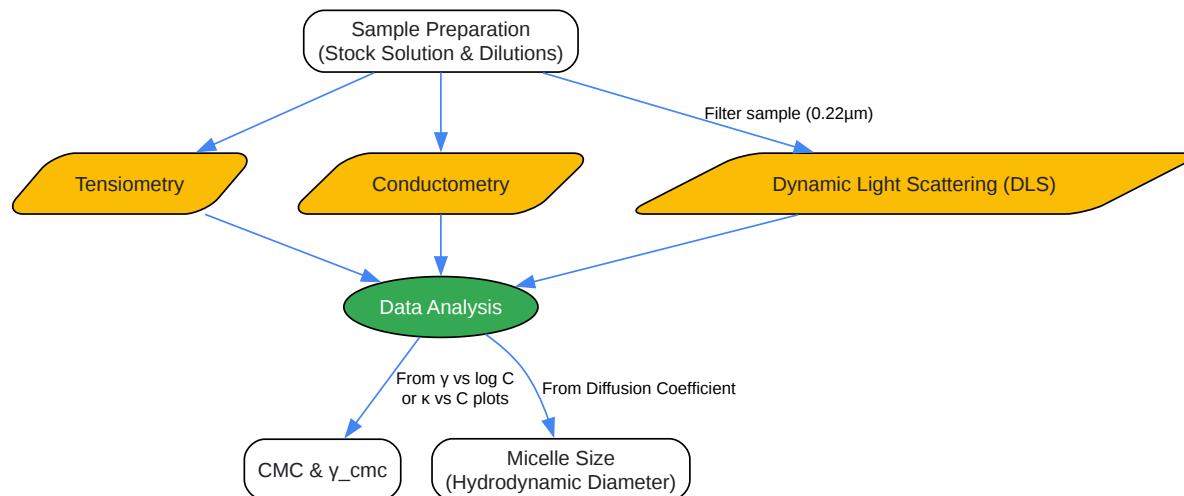
Methodology:

- Solution Preparation: A series of surfactant solutions of varying concentrations are prepared in deionized water.
- Instrumentation: A calibrated conductivity meter with a conductivity cell is used.[12] The measurements should be carried out in a thermostated bath to maintain a constant temperature (e.g., 25 °C).[16]
- Measurement: The specific conductivity (κ) of each solution is measured. Below the CMC, the surfactant acts as a simple electrolyte, and conductivity increases linearly with concentration. Above the CMC, the newly formed micelles are much larger and have lower mobility than the free monomers. Additionally, a fraction of the counter-ions become associated with the micelles, further reducing the increase in conductivity with concentration. [17]

- Data Analysis: A plot of specific conductivity (κ) versus surfactant concentration is generated. The plot will display two lines with different slopes.[5] The point of intersection of these two lines corresponds to the CMC.[16]

Dynamic Light Scattering (DLS) for Micelle Size Determination



Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size (hydrodynamic diameter) of particles and molecules in suspension, such as micelles.[18]


Methodology:

- Sample Preparation: Surfactant solutions are prepared at concentrations above the CMC. To ensure accuracy, the solutions must be free of dust and other particulates. This is typically achieved by filtering the sample through a microporous filter (e.g., 0.22 μm) directly into a clean cuvette.[19]
- Instrumentation: A DLS instrument equipped with a laser light source and a photodetector is used. The instrument should be allowed to warm up to ensure laser stability.[19] The temperature of the sample holder is controlled, and the viscosity and refractive index of the solvent at that temperature are entered into the software.[19][20]
- Measurement: The cuvette is placed in the instrument, and the sample is illuminated by the laser. The detector measures the time-dependent fluctuations in the intensity of the light scattered by the micelles, which are undergoing Brownian motion.[18]
- Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient (D). The hydrodynamic diameter (d_H) of the micelles is then determined using the Stokes-Einstein equation: $d_H = (k_B * T) / (3 * \pi * \eta * D)$ where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The result is often presented as a size distribution plot.[19]

Visualization of Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DISODIUM LAURYL SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 6. researchgate.net [researchgate.net]

- 7. WO2021021758A1 - Disodium lauryl sulfosuccinate composition - Google Patents [patents.google.com]
- 8. Aggregation number - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scribd.com [scribd.com]
- 17. Virtual Labs [csc-iiith.vlabs.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. muser-my.com [muser-my.com]
- To cite this document: BenchChem. [Physicochemical Properties of Disodium Sulfosuccinate in Aqueous Solution: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172014#physicochemical-properties-of-disodium-sulfosuccinate-in-aqueous-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com